molecular formula C9H14F3N3O2 B7555872 N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide

N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide

Cat. No. B7555872
M. Wt: 253.22 g/mol
InChI Key: AMBNSCGBNVWWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFP is a piperazine derivative that has a trifluoroacetyl group attached to it, which makes it a highly reactive molecule with unique properties.

Scientific Research Applications

N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide is in the field of medicinal chemistry. N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has also been studied for its potential applications in the field of organic synthesis. N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can be used as a reagent in various organic reactions such as the acylation of alcohols and amines. Additionally, N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can be used as a building block for the synthesis of other piperazine derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide is not fully understood. However, it is believed that N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). By inhibiting these enzymes, N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been shown to reduce inflammation and pain. N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. Additionally, N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide has been shown to have a low toxicity profile, making it safe for use in lab experiments.
One of the limitations of using N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide in lab experiments is its high cost. N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide is a relatively expensive compound, which can limit its use in certain experiments. Additionally, N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide is a highly reactive compound, which can make it difficult to handle in certain experiments.

Future Directions

There are several future directions for the study of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide. One potential direction is the development of new drugs based on the structure of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide. By modifying the structure of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide, it may be possible to develop new drugs with improved efficacy and lower toxicity.
Another potential direction is the study of the mechanism of action of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide. By understanding how N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide exerts its biological effects, it may be possible to develop new drugs that target the same pathways.
Finally, the use of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide in the field of organic synthesis may also be an area of future research. By exploring the reactivity of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide in various organic reactions, it may be possible to develop new synthetic methods for the production of complex molecules.

Synthesis Methods

The synthesis of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide involves the reaction of N,N-dimethylpiperazine with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide as a white crystalline solid with a high yield. N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide can also be synthesized through other methods such as the reaction of N,N-dimethylpiperazine with trifluoroacetic acid and thionyl chloride.

properties

IUPAC Name

N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O2/c1-13(2)8(17)15-5-3-14(4-6-15)7(16)9(10,11)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBNSCGBNVWWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(2,2,2-trifluoroacetyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.